(2E)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and possible uses in synthesis .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and spectral data. Techniques like mass spectrometry or infrared spectroscopy might be used .Scientific Research Applications
Synthesis and Structural Investigations
Photoinduced Molecular Rearrangements : Research into the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has led to the synthesis of 1,2,4-thiadiazoles, highlighting a method for N-S bond formation between ring-photolytic species and the sulfur nucleophile. This process emphasizes synthetic methodologies leading to thiadiazoles, offering insights into the chemical behavior and potential applications of similar compounds (Vivona, Buscemi, Asta, & Caronna, 1997).
Spectroscopic and Structural Investigation : The interaction of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt with molecular iodine has been studied, revealing the formation of charge-transfer complexes. This study lays the groundwork for future research into novel antithyroid drugs, indicating the diverse potential of thiadiazole derivatives in medical chemistry (Ivolgina & Chernov'yants, 2018).
Chemoselective Thionation-Cyclization : An efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent has been reported. This methodology facilitates the introduction of various functional groups, highlighting the compound's relevance in synthesizing complex molecules (Kumar, Parameshwarappa, & Ila, 2013).
Potential Applications
Anti-Microbial Activity : A study on the synthesis and evaluation of the antimicrobial activity of new heterocycles containing the 1,3,4-thiadiazole moiety has been conducted. Some members of this series display promising activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
Hirshfeld Surfaces and Biological Studies : The crystal structure and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been investigated, showing significant antibacterial and potent antioxidant activities. This research demonstrates the biological relevance of such compounds, potentially leading to novel therapeutic agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-16(15-9-5-2-6-10-15)13-25-19-22-21-18(26-19)20-17(24)12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,20,21,24)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDLWRGJCDSLR-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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